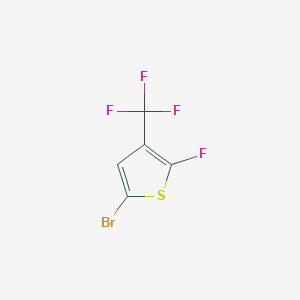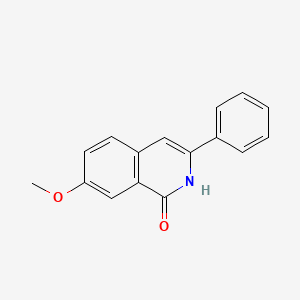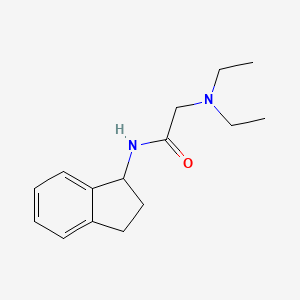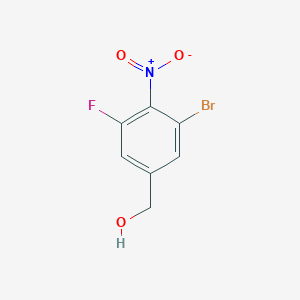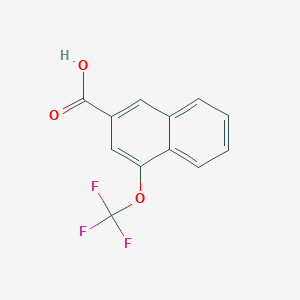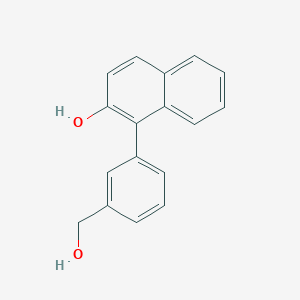![molecular formula C12H6Cl2N2 B11863021 2,4-Dichlorobenzo[g]quinazoline](/img/structure/B11863021.png)
2,4-Dichlorobenzo[g]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichlorobenzo[g]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s molecular formula is C12H6Cl2N2, and it has a molecular weight of 249.10 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorobenzo[g]quinazoline typically involves the cyclization of 2,4-quinazoline diones with phosphorus oxychloride and trimethylamine. The reaction mixture is heated under reflux conditions for about 12 hours. The resulting product is then purified through a series of extractions and washings .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dichlorobenzo[g]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline diones, while reduction may produce dihydroquinazolines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2,4-Dichlorobenzo[g]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to function as an anti-microtubule agent, triggering mitotic arrest in cancer cells. This action is similar to that of other microtubule depolymerizing agents, leading to cell cycle arrest at the G2/M phase .
Comparación Con Compuestos Similares
Quinazoline: The parent compound with a wide range of biological activities.
Quinazolinone: Known for its therapeutic applications, including anticancer and antimicrobial properties.
Benzothiazolo-quinazoline: Exhibits similar anti-microtubule activity and is used in cancer research.
Uniqueness: 2,4-Dichlorobenzo[g]quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro substitution enhances its reactivity and potential as a versatile intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C12H6Cl2N2 |
|---|---|
Peso molecular |
249.09 g/mol |
Nombre IUPAC |
2,4-dichlorobenzo[g]quinazoline |
InChI |
InChI=1S/C12H6Cl2N2/c13-11-9-5-7-3-1-2-4-8(7)6-10(9)15-12(14)16-11/h1-6H |
Clave InChI |
SUCAXTWOQOVDFB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C(=NC(=N3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


